

An In-depth Technical Guide to the Structural Elucidation of Albuterol Dimers

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Compound of Interest

Compound Name:	Albuterol Dimer
CAS No.:	149222-15-1
Cat. No.:	B173769

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This guide provides a comprehensive overview of the methodologies and analytical strategies employed in the identification, isolation, and structural elucidation of **albuterol dimers**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes field-proven insights with technical accuracy to present a self-validating system for characterizing these critical impurities.

Introduction: The Significance of Albuterol Dimerization

Albuterol, also known as salbutamol, is a short-acting β 2-adrenergic receptor agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] As with any active pharmaceutical ingredient (API), the presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. Among these impurities, dimers—molecules formed by the combination of two albuterol monomers—represent a key area of investigation. Understanding the structure of these dimers is paramount for several reasons:

- **Toxicological Assessment:** The pharmacological and toxicological profile of a dimer can differ significantly from the parent API.
- **Regulatory Compliance:** Pharmacopeias set strict limits on the levels of known and unknown impurities.[2]
- **Stability and Formulation Development:** The formation of dimers is often a result of degradation, and knowledge of their structure can inform strategies to prevent their formation during manufacturing and storage.[3][4][5]

This guide will detail a systematic approach to the structural elucidation of **albuterol dimers**, from initial detection to definitive characterization.

The Genesis of Albuterol Dimers: Forced Degradation Studies

To investigate potential degradation pathways and generate a sufficient quantity of dimeric impurities for analysis, forced degradation studies are an essential first step.[3][4][5] These studies involve subjecting the albuterol drug substance to various stress conditions that mimic potential manufacturing, shipping, and storage environments.

Rationale for Stress Conditions

The choice of stressors is guided by the chemical structure of albuterol and ICH guidelines.[4] Albuterol is a phenylethanolamine with phenolic hydroxyl, alcoholic hydroxyl, and secondary amine functional groups, making it susceptible to oxidation and reactions involving these groups.[1]

Table 1: Representative Forced Degradation Conditions for Albuterol

Stress Condition	Typical Reagents and Conditions	Potential Dimerization Pathways
Acidic Hydrolysis	1N HCl, heat	Dehydration and subsequent ether linkage formation.
Basic Hydrolysis	1N NaOH, heat	Phenolic coupling reactions.
Oxidation	3-30% H ₂ O ₂ , ambient or elevated temperature	Oxidative coupling of the phenol rings.
Thermal Degradation	Dry heat (e.g., 105°C)	Condensation reactions.[5]
Photolytic Degradation	Exposure to UV light	Free-radical mediated dimerization.[5]

Experimental Protocol: Forced Degradation

- **Sample Preparation:** Prepare solutions of albuterol sulfate in water or a suitable organic solvent.
- **Stress Application:** Expose the solutions to the conditions outlined in Table 1 for a defined period.
- **Neutralization:** For acid and base-stressed samples, neutralize the solutions to prevent further degradation.
- **Initial Analysis:** Analyze the stressed samples using a stability-indicating HPLC method to resolve the degradation products from the parent drug.[3][6]

Detection and Isolation of Dimeric Impurities

Following forced degradation, the next critical phase is the detection and isolation of the newly formed dimeric species. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is the cornerstone for separating albuterol from its impurities.[6][7]

- Column Chemistry: A C18 or phenyl column is often employed to achieve the necessary resolution.[6]
- Mobile Phase: A typical mobile phase consists of a phosphate buffer and an organic modifier like methanol or acetonitrile.[6]
- Detection: UV detection at a wavelength of approximately 220-225 nm is suitable for albuterol and its related substances.[6]

Peaks with longer retention times than the albuterol monomer are potential candidates for dimeric impurities, given their higher molecular weight and likely increased hydrophobicity.

Preparative HPLC for Isolation

To obtain sufficient quantities of the dimer for structural elucidation, preparative HPLC is employed. The conditions of the analytical HPLC method are scaled up to a larger column diameter to allow for the injection of more concentrated samples. Fractions corresponding to the target impurity peak are collected, pooled, and the solvent is removed to yield the isolated dimer.

Structural Elucidation: A Multi-faceted Analytical Approach

Once isolated, a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and potentially X-ray crystallography is used to piece together the dimer's structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the impurity, which is the most direct evidence of dimerization.

- Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like albuterol and its derivatives.

- Expected Results: An albuterol monomer has a molecular weight of 239.31 g/mol . A dimer would be expected to have a molecular weight around twice that, minus the mass of any atoms lost during the condensation reaction (e.g., water, H₂). For instance, known **albuterol dimers** have a molecular weight of approximately 460.61 g/mol .^{[8][9][10]}
- Tandem MS (MS/MS): Fragmentation analysis can provide valuable information about the connectivity of the two monomer units. By inducing fragmentation of the dimer's molecular ion and analyzing the resulting fragment ions, it is possible to deduce the nature of the linkage between the two albuterol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule.

- ¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring protons. In a dimer, one would expect to see changes in the chemical shifts of protons near the linkage point compared to the monomer spectrum. The integration of the signals can also confirm the presence of two monomer units.
- ¹³C NMR: Carbon NMR reveals the number of non-equivalent carbons in the molecule. Similar to ¹H NMR, shifts in the carbon signals, particularly those at or near the point of dimerization, provide strong evidence for the proposed structure.
- 2D NMR Techniques:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the carbon backbone of each monomer unit.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly crucial for identifying the linkage point between the two monomer units, as it can show a correlation between a proton on one monomer and a carbon on the other, across the linking bond.

X-ray Crystallography

If the isolated dimer can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information, yielding a three-dimensional model of the molecule with precise bond lengths and angles.[11][12] While obtaining suitable crystals of an impurity can be challenging, the resulting data is unambiguous. Studies on salbutamol salts have successfully used this technique to investigate molecular structure and disorder.[11][12]

Case Study: Elucidation of a Known Albuterol Dimer

Several **albuterol dimers** have been identified as process-related impurities or degradation products. Two notable examples are "Salbutamol EP Impurity F" (an ether-linked dimer) and "Salbutamol EP Impurity N".[8][9]

Table 2: Properties of Known **Albuterol Dimers**

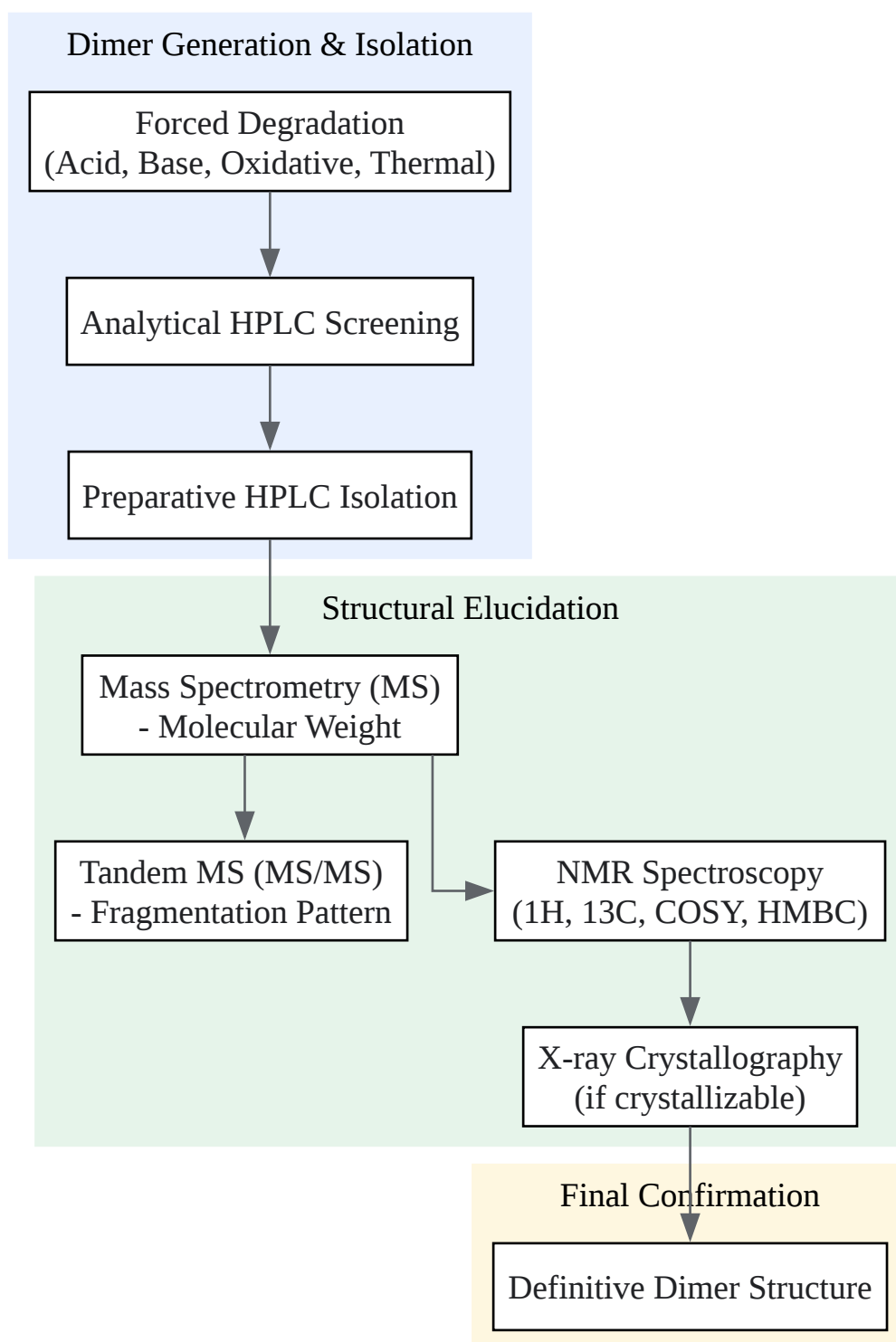
Impurity Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Linkage Type
Salbutamol EP Impurity F	147663-30-7	C ₂₆ H ₄₀ N ₂ O ₅	460.61	Ether
Salbutamol EP Impurity N	149222-15-1	C ₂₆ H ₄₀ N ₂ O ₅	460.61	Methylene Bridge

Data sourced from SynThink Research Chemicals and Santa Cruz Biotechnology.[8][9][10]

The elucidation of "Salbutamol EP Impurity F" would follow the workflow described above. Mass spectrometry would confirm the molecular weight of 460.61.[8] 2D NMR, specifically HMBC, would be instrumental in confirming the ether linkage by showing a correlation between the methylene protons of one albuterol unit and the phenolic carbon of the other.

Visualizing the Workflow and Structures

To better illustrate the process, the following diagrams outline the experimental workflow and a potential structure for an **albuterol dimer**.



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Caption: Hypothetical Structure of an Ether-Linked **Albuterol Dimer**.

Conclusion

The structural elucidation of **albuterol dimers** is a rigorous process that relies on a systematic and multi-disciplinary analytical approach. By combining forced degradation studies with advanced chromatographic and spectroscopic techniques, researchers can confidently identify, isolate, and characterize these critical impurities. This knowledge is not merely academic; it is fundamental to ensuring the quality, safety, and efficacy of albuterol-containing medications, ultimately safeguarding patient health. The self-validating nature of this workflow, where data from orthogonal techniques such as MS and NMR must converge to a single, unambiguous structure, provides the high degree of confidence required in pharmaceutical development.

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